(S)-alpha-Methylcysteine

Description

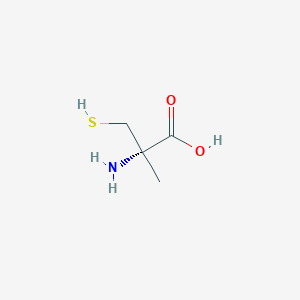

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-2-methyl-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-4(5,2-8)3(6)7/h8H,2,5H2,1H3,(H,6,7)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBONMFLYFGTAC-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CS)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432486 | |

| Record name | (S)-ALPHA-METHYLCYSTEINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239101-34-9 | |

| Record name | (S)-ALPHA-METHYLCYSTEINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S Alpha Methylcysteine

Asymmetric Synthesis Approaches

Asymmetric synthesis provides the most effective pathways to enantiomerically pure (S)-alpha-Methylcysteine. The main strategies employed are chiral auxiliary-mediated synthesis, which ensures stereocontrol through a recoverable chiral moiety, and the alkylation of chiral Schiff base metal complexes, which offers a platform for direct asymmetric modification.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a well-established method for controlling the stereochemical outcome of a reaction. The auxiliary is a chiral compound that is temporarily incorporated into the substrate, directs the stereoselective formation of the desired product, and is subsequently removed for potential reuse.

Oppolzer's camphorsultam has proven to be a highly effective chiral auxiliary in the synthesis of α-methyl amino acids, including this compound. researchgate.net One successful approach involves the acylation of (1R)-(+)-2,10-camphorsultam with ethyl 2-phenylthiazoline-4-carboxylate. acs.org This step creates a chiral N-acyl camphorsultam derivative.

The resulting intermediate is then subjected to stereoselective alkylation. acs.org Using a strong base like n-butyllithium (n-BuLi) to form an enolate, followed by the introduction of an alkylating agent such as methyl iodide (MeI), leads to the addition of a methyl group. researchgate.netacs.org The bulky nature of the camphorsultam auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. Specifically, the alkylation of the phenylthiazolinylcamphorsultam derived from (1R)-(+)-2,10-camphorsultam occurs from the β-face. acs.org

| Reaction Step | Reagents | Product | Reference |

| Acylation | (1R)-(+)-2,10-camphorsultam, ethyl 2-phenylthiazoline 4-carboxylate | (+)-2-phenylthiazolinylcamphorsultam | acs.org |

| Alkylation | n-BuLi, MeI | Methylated camphorsultam derivative | researchgate.netacs.org |

| Hydrolysis & Removal | Acidic hydrolysis | This compound | acs.org |

| Protection | Trityl alcohol, Fmoc-OSu | (S)-N-Fmoc-S-trityl-α-methylcysteine | acs.org |

The diastereoselectivity of the alkylation step is a critical factor in the success of chiral auxiliary-mediated synthesis. In the case of camphorsultam-directed synthesis of α-methyl amino acids, excellent levels of stereocontrol are consistently reported. The alkylation of iminolactones derived from camphorsultam can yield products with diastereomeric excesses (de) greater than 98%. researchgate.net

Similarly, radical addition reactions to glyoxylic oxime ethers attached to a camphorsultam auxiliary also proceed with high diastereoselectivity. For instance, the reaction with an isopropyl radical can afford a diastereomeric mixture of 96:4. acs.org This high degree of stereocontrol is attributed to the rigid conformation of the camphorsultam auxiliary, which effectively dictates the trajectory of the incoming reactant. acs.org The zinc-mediated radical reaction of a hydrazone featuring a chiral camphorsultam also yields alkylated products with good diastereoselectivities, which can then be converted to enantiomerically pure α-amino acids. nih.gov The indium-mediated allylation and alkylation of a camphorsultam derivative of glyoxylic oxime ether in aqueous media also proceeded with excellent diastereoselectivity. rsc.orgnih.govcapes.gov.br

| Method | Reactants | Diastereoselectivity (de) | Reference |

| Alkylation of Iminolactone | Camphorsultam derivative, electrophiles | >98% | researchgate.net |

| Stannyl Radical-Mediated Reaction | Camphorsultam derivative, isopropyl radical | 92% (96:4 ratio) | acs.org |

| Indium-Mediated Alkylation | Camphorsultam derivative of glyoxylic oxime ether | Excellent | rsc.orgnih.gov |

Camphorsultam Auxiliary Applications in Stereoselective Alkylation

Chiral Schiff Base Nickel(II) Complex Alkylation

An alternative and powerful strategy for the asymmetric synthesis of α-amino acids involves the alkylation of chiral Schiff base complexes, particularly those involving nickel(II). These methods utilize a chiral ligand to create a rigid, planar complex that controls the stereochemistry of alkylation at the α-carbon of an amino acid.

One logical approach to synthesizing this compound would be the direct methylation of a Ni(II) complex of a cysteine-derived Schiff base. However, research has shown this strategy to be unsuccessful. cornell.eduacs.orghamarichemicals.com When a Ni(II) complex derived from an S-protected cysteine Schiff base is treated with a base to facilitate methylation, the intended reaction does not occur. acs.orgresearchgate.net Instead, the enolate intermediate formed undergoes a rapid elimination of the S-benzyl or other protecting group anion. acs.org This process results in the near-quantitative formation of a dehydroalanine-containing complex, rather than the desired α-methylated product. researchgate.netcornell.eduacs.org

Given the failure of direct methylation of cysteine complexes, an alternative and successful strategy involves the thiomethylation of Ni(II) complexes derived from alanine (B10760859) Schiff bases. cornell.eduacs.orghamarichemicals.com This approach reverses the order of bond formation. An alanine Schiff base complex is first prepared using a chiral ligand, such as one derived from proline or a Hamari ligand. cornell.eduacs.orgnih.gov

This alanine complex is then alkylated with a thiomethylating agent. acs.org The reaction, typically conducted in a polar aprotic solvent like DMF with a base such as NaOH, successfully introduces the thiomethyl group to the α-carbon of the alanine residue. acs.orgrsc.org This method has been shown to be a viable and practical route to α-methylcysteine derivatives. cornell.edu Using this strategy, the desired α-(methyl)cysteine product has been isolated in yields of up to 75% with a diastereomeric ratio of approximately 9:1. acs.orgresearchgate.net The diastereomerically pure product can then be obtained after chromatographic separation. nih.gov This work also highlighted the superior performance of proline-derived chiral ligands in terms of both chemical yields and diastereoselectivity compared to other ligands. cornell.eduhamarichemicals.com

| Starting Complex | Reaction Type | Reagents | Yield | Diastereomeric Ratio | Reference |

| Alanine Schiff Base Ni(II) Complex | Thiomethylation | Thiomethylating agent, NaOH, DMF | up to 75% | ~9:1 | acs.orgresearchgate.net |

Investigating the Influence of Chiral Ligands on Stereochemical Outcomes

The stereochemical outcome of this compound synthesis can be effectively controlled through the use of chiral ligands complexed with a metal center. This approach often involves the diastereoselective alkylation of a metal complex containing a Schiff base derived from a chiral ligand and an amino acid precursor.

One notable strategy employs Ni(II) complexes with chiral Schiff base ligands. For instance, the Hamari ligand has been utilized in the asymmetric synthesis of α-(methyl)cysteine derivatives. acs.org The process involves the methylation of a Ni(II) complex of a cysteine Schiff base or the thiomethylation of an alanine-derived complex. acs.org While the methylation of the cysteine complex proved challenging, the thiomethylation of an alanine Schiff base complex yielded the desired α-(methyl)cysteine derivative with a diastereomeric ratio of approximately 9:1. acs.org Although this level of stereoselectivity is considered moderate, the method benefits from operationally convenient and scalable reaction conditions. acs.org Furthermore, the diastereomeric purity of the product can be enhanced through crystallization. acs.org

Another approach involves the use of Oppolzer's camphorsultam as a chiral auxiliary. researchgate.net This method is favored due to the ease of attachment and removal of the auxiliary, good enantioselectivity, and relatively low cost. researchgate.net In this synthesis, (1R)-(+)-2,10-camphorsultam is acylated and then stereoselectively alkylated. researchgate.net The alkylation occurs preferentially from the beta-face, leading to the formation of this compound after hydrolysis. researchgate.net This method has been used to produce fully protected (S)-N-Fmoc-S-trityl-alpha-methylcysteine. researchgate.net

Researchers have also explored the use of chiral phase-transfer catalysts for the alkylation of thiazoline (B8809763) derivatives to produce (S)-alpha-alkylcysteines with enantiomeric excesses ranging from 66-88%. researchgate.net

Detailed findings on the influence of specific chiral ligands are presented in the table below:

| Chiral Auxiliary/Ligand | Metal/Catalyst System | Precursor | Key Transformation | Stereochemical Outcome | Overall Yield | Reference |

| Hamari Ligand | Ni(II) | Alanine Schiff Base | Thiomethylation | ~9:1 dr | 75% | acs.org |

| (1R)-(+)-2,10-Camphorsultam | n-BuLi | Ethyl 2-phenylthiazoline 4-carboxylate | Alkylation with MeI | >98% de | 20% | researchgate.net |

| Chiral Phase-Transfer Catalyst | - | 2-o-biphenyl-2-thiazoline-4-carboxylic acid tert-butyl ester | Alkylation | 66-88% ee | - | researchgate.net |

| (R)-19 Ligand | Ni(II) | Glycine (B1666218) Schiff Base | Benzylthiomethylation | 84.3:15.7 dr | 76% | mdpi.com |

Enzymatic Approaches for Enantioenriched alpha-Methylcysteine Synthesis

Enzymatic methods offer a powerful and environmentally benign alternative for the synthesis of enantioenriched alpha-methylcysteine, often providing high stereoselectivity under mild reaction conditions.

A prominent enzymatic strategy involves the kinetic resolution of a racemic mixture, often coupled with a Curtius rearrangement to install the amine functionality. One such method begins with the monomethylation of dimethylmalonate, followed by alkylation to create an achiral diester. nih.gov Pig liver esterase (PLE) is then used for the desymmetrization of this diester through selective hydrolysis of one of the ester groups, yielding a chiral carboxylic acid with high enantiomeric excess (91% ee) and chemical yield (97%). nih.gov

This enantiomerically enriched acid can then be subjected to a Curtius rearrangement. nih.govresearchgate.net Heating the acid with diphenylphosphoryl azide (B81097) (DPPA), followed by trapping the resulting isocyanate with an alcohol like 4-methoxybenzyl alcohol, affords the protected (R)- or (S)-2-methylcysteine. nih.gov The specific enantiomer obtained depends on which ester group of the initial diester is hydrolyzed by the enzyme and the subsequent reaction pathway. nih.gov For the synthesis of the (S)-enantiomer, an enantiomerically enriched tert-butyl half-ester derived from PLE hydrolysis undergoes the Curtius reaction, followed by Fmoc protection. researchgate.net

A similar approach has been applied to the synthesis of α-methylselenocysteine, a selenium-containing analog of cysteine. researchgate.netnih.gov In this case, an achiral seleno-malonate is subjected to enzymatic hydrolysis with PLE, followed by a Curtius rearrangement to produce a protected derivative suitable for peptide synthesis. researchgate.netnih.gov

The key steps and outcomes of this combined enzymatic resolution and Curtius rearrangement methodology are summarized below:

| Enzyme | Substrate | Key Steps | Product | Enantiomeric Excess (ee) | Reference |

| Pig Liver Esterase (PLE) | Achiral diester (dimethyl 2-(tert-butylthiomethyl)-2-methylmalonate) | 1. Enzymatic desymmetrization (hydrolysis) 2. Curtius rearrangement | Protected (R)- or (S)-2-methylcysteine | 91% | nih.gov |

| Pig Liver Esterase (PLE) | Achiral seleno-malonate | 1. Enzymatic hydrolysis 2. Curtius rearrangement | Protected (αMe)Sec | 88% | researchgate.netnih.gov |

The hydantoinase process represents a scalable and environmentally friendly route to optically pure D- and L-α-methylcysteine. researchgate.net This method relies on the D-stereoselective cyclization of N-carbamoyl S-tert-butyl-D,L-α-methylcysteine, catalyzed by a hydantoinase enzyme. researchgate.net

The reaction yields D-5-tert-butylthiomethyl-5-methylhydantoin and the unreacted N-carbamoyl S-tert-butyl-L-α-methylcysteine. researchgate.net These two compounds are easily separated by filtration, providing both enantiomers with excellent yield and high optical purity. researchgate.net Subsequent hydrolysis and cleavage of the tert-butyl protecting group afford the final D- and L-α-methylcysteine hydrochlorides. researchgate.net The hydantoin (B18101) intermediate required for this process can be readily prepared from chloroacetone, making this a practical approach for large-scale synthesis. smolecule.com

Enzymes can be employed for the concise synthesis of protected α-methylcysteine derivatives suitable for solid-phase peptide synthesis. nih.gov An example is the synthesis of N-Fmoc-S-trityl-Cα-methyl cysteine. nih.gov This enzyme-mediated approach offers a streamlined route to these valuable building blocks.

Another reported method involves the use of pig liver esterase in the synthesis of both (S)- and (R)-N-fluorenylmethyloxycarbonyl-S-trityl-α-methylcysteine. smolecule.com The process utilizes a Curtius rearrangement of malonate half-ester derivatives obtained from the enzymatic hydrolysis. smolecule.com

Hydantoinase-Catalyzed Stereoselective Cyclization Processes

Novel Asymmetric Synthesis Routes

The development of novel asymmetric synthesis routes continues to provide more efficient and stereoselective methods for preparing this compound.

Chiral aziridines have emerged as versatile intermediates in the asymmetric synthesis of α-amino acids, including this compound. scispace.com Their utility stems from their propensity to undergo regio- and stereoselective ring-opening reactions. scispace.com

A key strategy involves the preparation of chiral aziridine-2-carboxylates. mdpi.com These activated aziridines can be ring-opened by various nucleophiles. Nucleophilic attack at the C-3 position leads to the formation of α-amino acid derivatives. scispace.com The stereoselectivity of this ring-opening is generally high. scispace.com

For the synthesis of this compound, a chiral non-racemic aziridine (B145994) can be prepared and subsequently ring-opened with a sulfur nucleophile. scispace.com This approach has been successfully employed to produce chiral non-racemic α-methylcysteine. scispace.com The versatility of this method allows for the introduction of various functionalities and the control of stereochemistry at the α-carbon.

Asymmetric Catalytic α-Allylation for Quaternary Cysteine Derivatives

A sophisticated method for accessing α-quaternary cysteine derivatives, including the structural core of this compound, involves a synergistic copper/palladium (Cu/Pd) catalytic system. This approach facilitates the asymmetric catalytic α-allylation of readily available 2-thiazoline-4-carboxylates. researchgate.net Through this dual catalytic process, a diverse range of α-quaternary cysteine derivatives can be synthesized in moderate to high yields, with reported enantioselectivities ranging from 69% to over 99% enantiomeric excess (ee). researchgate.net The success of this method in achieving high yields and maintaining excellent enantioselectivity has been demonstrated even on a gram-scale, highlighting its potential for practical applications. researchgate.net

Scalable Synthesis and Thiol Protecting Group Strategies

The practical utility of this compound in fields like solid-phase peptide synthesis necessitates the development of efficient and scalable production methods. Research has focused on creating cost-effective routes that incorporate versatile thiol protecting groups.

Development of Facile and Cost-Effective Routes to Thiol-Protected alpha-Methylcysteine

A notably facile, inexpensive, and scalable synthesis for thiol-protected α-methylcysteine has been developed. thieme-connect.comresearchgate.net This route commences from the readily available starting material, L-cysteine ethyl ester, and furnishes the desired product in a six-step sequence. thieme-connect.com The efficiency and cost-effectiveness of this pathway make these thiol-protected amino acids highly suitable for broader use in synthetic applications, including the synthesis of natural products and solid-phase peptide synthesis. thieme-connect.comresearchgate.net

Application of Trityl, Allyl, and tert-Butyl Protecting Groups in Synthesis

The aforementioned scalable route has been adapted to incorporate three distinct and widely used thiol protecting groups: trityl (Trt), allyl (All), and tert-butyl (tBu). thieme-connect.comresearchgate.net The choice of protecting group is critical as it dictates the conditions under which it can be selectively removed, allowing for orthogonal protection strategies in complex syntheses. ru.nl

The trityl group is introduced by reacting α-methyl cysteine hydrochloride with trityl alcohol. thieme-connect.com The allyl group is attached via the reaction of the cysteine derivative with allyl bromide in aqueous ammonium (B1175870) hydroxide. thieme-connect.com For the tert-butyl protection, the reaction is conducted with t-butanol in the presence of aqueous hydrochloric acid. thieme-connect.com These strategies provide access to variously protected this compound building blocks, each with unique deprotection characteristics suitable for different synthetic designs. thieme-connect.com

| Protecting Group | Reagent | Yield | Reference |

|---|---|---|---|

| Trityl | Trityl alcohol | 92% | thieme-connect.com |

| Allyl | Allyl bromide | 78% | thieme-connect.com |

| tert-Butyl | t-Butanol / HCl | Not explicitly stated in abstract, but part of the described route. | thieme-connect.com |

Advanced Considerations in Stereocontrol and Enantiomeric Purity during Synthesis

Achieving high enantiomeric purity is paramount in the synthesis of this compound. Several advanced strategies have been employed to control the stereochemistry at the quaternary α-carbon.

Another powerful technique involves the use of chiral nickel(II) complexes. In this approach, an alanine-derived Schiff base complex featuring a chiral ligand is subjected to thiomethylation. acs.org This diastereoselective alkylation produces the α-(Methyl)cysteine derivative with a high degree of stereocontrol, achieving a diastereomeric ratio of approximately 9:1. acs.org The desired diastereomer can then be isolated to yield the enantiomerically pure target amino acid. acs.org

Enzymatic methods also provide an elegant solution for establishing stereocontrol. The desymmetrization of a prochiral diester using enzymes like Pig Liver Esterase (PLE) can produce a chiral monoacid with high enantiomeric excess (91% ee). researchgate.net This chiral intermediate is then converted to the target this compound through a Curtius rearrangement. researchgate.netnih.gov

Furthermore, phase-transfer catalysis using chiral catalysts offers another route to enantioenriched α-alkylcysteines, providing a valuable tool for controlling stereochemistry during alkylation steps. researchgate.net

| Method | Key Reagent/Auxiliary | Key Transformation | Reported Stereoselectivity | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | (1R)-(+)-2,10-Camphorsultam | Stereoselective alkylation | High (forms (S)-enantiomer) | researchgate.netacs.org |

| Chiral Metal Complex | Chiral Ni(II) Schiff base complex | Diastereoselective thiomethylation | ~9:1 dr | acs.org |

| Enzymatic Desymmetrization | Pig Liver Esterase (PLE) | Selective hydrolysis of a diester | 91% ee | researchgate.net |

| Asymmetric Catalysis | Chiral Phase-Transfer Catalyst | Enantioselective alkylation | 66-88% ee | researchgate.net |

Enzymological and Biochemical Investigations of S Alpha Methylcysteine Pathways

Role in Microbial Metabolic Systems

The compound (S)-alpha-Methylcysteine and its related metabolic pathways are integral to the survival and adaptation of various microorganisms. These pathways are involved in crucial cellular processes, from amino acid biosynthesis to the modification of key enzymes.

Elucidation of S-Methylcysteine Biosynthesis in Entamoeba histolytica via Cysteine Synthase

In the protozoan parasite Entamoeba histolytica, the causative agent of amebiasis, the biosynthesis of S-methylcysteine (SMC) is a significant metabolic pathway. asm.orgnih.gov This parasite lacks the typical glutathione-based redox system and instead relies heavily on L-cysteine. nih.govfrontiersin.org While E. histolytica possesses the enzymatic machinery for what was initially thought to be de novo L-cysteine synthesis, further investigation has revealed that this pathway is primarily directed towards the production of SMC. asm.orgnih.gov

The synthesis of SMC is catalyzed by the enzyme cysteine synthase (CS), also known as O-acetyl-L-serine (thiol)-lyase. nih.govnih.gov This enzyme facilitates the reaction of O-acetylserine (OAS) with methanethiol (B179389) to produce SMC. nih.govnih.gov The precursor OAS is formed from L-serine and acetyl-CoA by the action of serine acetyltransferase (SAT). nih.govnih.gov Studies have shown that under conditions of L-cysteine deprivation, there is a notable accumulation of OAS and a dramatic increase in SMC levels, highlighting the activity of this pathway. nih.govnih.gov

Metabolomic and genetic knockdown studies have provided direct evidence for the roles of SAT and CS isozymes in SMC synthesis. nih.govresearchgate.net While E. histolytica has multiple isozymes of both SAT and CS, specific isoforms, such as SAT3 and the collective action of CS1, 2, and 3, have been shown to be critical for growth, particularly in cysteine-deficient environments. nih.govresearchgate.net This underscores the importance of the SMC biosynthetic pathway for the parasite's survival. frontiersin.orgnih.gov

Key Enzymes in E. histolytica S-Methylcysteine Biosynthesis

| Enzyme | Abbreviation | EC Number | Function |

|---|---|---|---|

| Serine Acetyltransferase | SAT | 2.3.1.30 | Catalyzes the formation of O-acetylserine (OAS) from L-serine and acetyl-CoA. nih.govnih.gov |

Characterization of S-Methylcysteine Modification in Methanosarcina acetivorans Methyl-Coenzyme M Reductase (MCR)

In the methanogenic archaeon Methanosarcina acetivorans, S-methylcysteine is found as a post-translational modification on the alpha subunit of methyl-coenzyme M reductase (McrA). nih.govnih.gov MCR is a key enzyme in methane (B114726) metabolism, catalyzing the final step in methane production. nih.gov The McrA subunit contains several modified amino acids near its active site, including S-methylcysteine. nih.govasm.org

The formation of this S-methylcysteine residue is carried out by a specific S-adenosylmethionine (SAM)-dependent methyltransferase. nih.gov This enzyme, encoded by the gene designated mcmA (methylcysteine modification), is responsible for the S-methylation of a specific cysteine residue (Cys472) in McrA. plos.org The absence of this modification in mcmA deletion mutants has confirmed the gene's function. asm.org

Functional Significance of S-Methylcysteine Residues in Microorganism Adaptation

The presence of S-methylcysteine, either as a metabolic product or a protein modification, appears to confer adaptive advantages to microorganisms in specific environments.

In Methanosarcina acetivorans, while the S-methylation of the cysteine residue in MCR is not essential for viability, it plays a role in optimizing the organism's growth under certain conditions. Phenotypic analyses of mutants unable to perform this cysteine methylation suggest that the S-methylcysteine residue may be involved in the adaptation to mesophilic (moderate temperature) conditions. nih.govnih.gov Interestingly, at higher temperatures, the absence of this modification can lead to improved growth rates and yields on some substrates. This suggests that the post-translational modifications of MCR, including S-methylcysteine, fine-tune the enzyme's activity and stability in response to environmental cues rather than causing major structural changes. nih.govosti.gov

In various bacteria, the ability to metabolize sulfur-containing amino acids is crucial for growth and survival. For instance, some bacteria can produce methylmercaptan from the enzymatic cleavage of S-methylcysteine. annualreviews.org Furthermore, the synthesis of cysteine, for which S-methylcysteine can be a precursor or related compound, is vital for bacteria in environments with low cysteine availability, such as in plant extracts. nih.gov The pathways for sulfur acquisition and cysteine synthesis provide a distinct fitness advantage to bacteria in these niches. nih.gov

Enzymatic Degradation of Cysteine S-Conjugates by Oral Microbiota

The human oral cavity hosts a complex microbial community that can enzymatically degrade various compounds, including cysteine S-conjugates. mdpi.comnih.gov This degradation process can lead to the release of volatile sulfur compounds, which are often associated with flavor and aroma perception. nih.govresearchgate.net

Pioneering studies have demonstrated that anaerobic bacteria within the oral microbiota, notably Fusobacterium nucleatum, are capable of breaking down cysteine S-conjugates. mdpi.comresearchgate.net These bacteria possess carbon-sulfur lyases (C-S lyases) that catalyze the cleavage of the carbon-sulfur bond in these conjugates, releasing free thiols. nih.govresearchgate.net For example, compounds like S-(1-propyl)-L-cysteine are metabolized by these oral bacteria to produce their corresponding thiols. mdpi.com This enzymatic activity has been shown to increase over time, indicating an active metabolic process within the oral microbiome. mdpi.com

Enzymatic Transformations and Biochemical Biotransformation Pathways

The biosynthesis and transformation of this compound and related compounds are governed by specific enzymes, with cysteine synthase playing a central role.

Mechanistic Studies of Cysteine Synthase (O-acetylserine(thiol)lyase) Activity

Cysteine synthase (CS), also known as O-acetylserine(thiol)lyase (OAS-TL), is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the final step in the biosynthesis of L-cysteine and, as seen in E. histolytica, S-methylcysteine. nih.govoup.comscienceopen.com The enzyme facilitates the replacement of the acetyl group of O-acetylserine (OAS) with a sulfur-containing nucleophile. nih.gov In the case of L-cysteine synthesis, this nucleophile is sulfide (B99878), while for S-methylcysteine synthesis, it is methanethiol. nih.govnih.gov

The catalytic mechanism of CS has been extensively studied, particularly in plants and bacteria. The enzyme typically functions as a homodimer. nih.gov In many organisms, CS forms a bi-enzyme complex with serine acetyltransferase (SAT), the enzyme that produces OAS. nih.govresearchgate.net This complex, often referred to as the cysteine synthase complex (CSC), plays a regulatory role in cysteine biosynthesis. nih.govresearchgate.net

Within the CSC, the activity of the constituent enzymes is modulated. SAT activity is generally enhanced, while OAS-TL activity is inhibited. oup.comnih.gov This leads to the release of the intermediate OAS from the complex, which can then be utilized by free, active OAS-TL dimers. oup.comresearchgate.net The formation and dissociation of the CSC are regulated by the cellular concentrations of OAS and sulfide. oup.comnih.gov High levels of OAS tend to dissociate the complex, while sulfide stabilizes it. oup.comnih.gov This regulatory mechanism allows the cell to sense sulfur availability and adjust the rate of cysteine synthesis accordingly. oup.com

Kinetic studies of various OAS-TL isoforms have revealed differences in their substrate specificities and catalytic efficiencies, which can vary between different subcellular compartments in organisms like plants. nih.govoup.com

Kinetic Properties of Arabidopsis OAS-TL Isoforms

| Isoform | Subcellular Location | OAS-TL Activity Reduction in Mutant | Phenotype of Single Mutant |

|---|---|---|---|

| OAS-TL A | Cytosol | 44% | Dispensable |

| OAS-TL B | Plastid | 54% | Dispensable |

| OAS-TL C | Mitochondria | No measurable decrease | Retarded growth |

Data derived from studies on Arabidopsis thaliana T-DNA insertion lines. nih.gov

Investigation of β-Lyase Activity in S-Methylcysteine Metabolism and Related S-Conjugates

The metabolism of S-substituted cysteine derivatives, including S-methylcysteine, is significantly influenced by the activity of cysteine S-conjugate β-lyases (EC 4.4.1.13). creative-enzymes.com These pyridoxal 5'-phosphate (PLP)-dependent enzymes play a crucial role in cleaving the carbon-sulfur (C-S) bond of various L-cysteine S-conjugates. creative-enzymes.comnih.gov The enzymatic reaction proceeds via a β-elimination mechanism, resulting in the formation of a thiol, ammonia (B1221849), and pyruvate. creative-enzymes.comresearchgate.net

Research has shown that β-lyases exhibit broad substrate specificity, acting on a range of S-conjugates. creative-enzymes.commdpi.com While extensively studied for their role in the metabolism of xenobiotics, such as halogenated alkenes, these enzymes also process naturally occurring sulfur-containing compounds. nih.govresearchgate.net Certain microbial β C-S lyases have been shown to catalyze the β-elimination of S-methyl-L-cysteine, contributing to the generation of volatile sulfur compounds. mdpi.com The activity of these enzymes is not limited to simple alkyl conjugates; they can also process aromatic conjugates. creative-enzymes.com

The β-lyase pathway is of particular interest in toxicology because it can lead to the bioactivation of certain S-conjugates, where the resulting thiol is a reactive and potentially toxic species. nih.govresearchgate.net Studies using inhibitors of β-lyases, such as aminooxyacetic acid, have demonstrated a reduction in the nephrotoxicity of certain S-conjugates, confirming the central role of this metabolic pathway. taylorandfrancis.com The investigation of S-methylcysteine metabolism through this pathway reveals a key route for its catabolism and highlights the diverse functions of β-lyases in both endogenous and xenobiotic processes. taylorandfrancis.com

Table 1: Characteristics of Cysteine S-Conjugate β-Lyase

| Feature | Description | References |

|---|---|---|

| Enzyme Class | Lyase (EC 4.4.1.13) | creative-enzymes.com |

| Cofactor | Pyridoxal 5'-phosphate (PLP) | nih.govresearchgate.netnih.gov |

| Reaction Type | β-elimination | researchgate.netnih.gov |

| Substrates | L-cysteine-S-conjugates (e.g., S-methyl-L-cysteine, aromatic conjugates) | creative-enzymes.commdpi.com |

| Products | Thiol, Pyruvate, Ammonia | creative-enzymes.comresearchgate.net |

| Biological Role | Metabolism of sulfur amino acids, xenobiotic metabolism, flavor generation | nih.govmdpi.com |

Interactions with Endogenous Thiol-Containing Enzymes and Their Activities

The thiol group of cysteine residues is one of the most reactive functional groups in proteins, playing critical roles in catalysis, structure, and regulation. The introduction of a methyl group at the sulfur atom, as in S-methylcysteine, or at the alpha-carbon, as in this compound, alters its chemical properties and interactions with endogenous thiol-containing enzymes.

One notable interaction involves the irreversible modification of cysteine residues within certain enzymes. For instance, O6-methylguanine-DNA methyltransferases, enzymes that repair alkylated DNA, can undergo a process where their active site cysteine is irreversibly modified to S-methylcysteine, rendering the enzyme inactive. oup.com This demonstrates a direct covalent interaction where a cysteine residue is converted into an S-methylated form.

Furthermore, S-methylcysteine itself can be a product of the reaction between external methylating agents and protein cysteine residues. Studies have shown that methyl bromide can react with the cysteine residues in hemoglobin to form methylcysteine (B10627) adducts, which have been explored as biomarkers of exposure. taylorandfrancis.com While not a direct enzymatic interaction with this compound, this illustrates the susceptibility of protein thiols to methylation, forming S-methylcysteine moieties within protein structures. The presence of an alpha-methyl group in this compound would sterically hinder such reactions at the sulfur atom and could also influence how the molecule fits into the active sites of enzymes that normally bind cysteine.

Analysis of Methyltransferase Reactions and S-Adenosylmethionine (SAM-e) Dependent Metabolism

Methylation is a fundamental biochemical process, and S-adenosylmethionine (SAM or AdoMet) is the principal methyl group donor for a vast array of reactions catalyzed by methyltransferases. frontiersin.orgwikipedia.org The metabolism of sulfur-containing amino acids is intrinsically linked to SAM-dependent methylation. S-methylcysteine is formed through the methylation of a cysteine residue, a reaction that can be catalyzed by specific methyltransferases using SAM as the methyl source. oup.comwikipedia.org

In certain organisms, dedicated S-adenosylmethionine-dependent methyltransferases are responsible for the formation of S-methylcysteine as a post-translational modification in specific proteins. plos.org For example, the S-methylcysteine residue in the alpha subunit of methyl-coenzyme M reductase (McrA) in Methanosarcina acetivorans is formed by a dedicated SAM-dependent methyltransferase, highlighting a specific, genetically encoded pathway for this modification. plos.org

The SAM cycle is central to these processes. It begins with the transfer of a methyl group from SAM to a substrate, yielding S-adenosylhomocysteine (SAH). wikipedia.org SAH is then hydrolyzed to homocysteine and adenosine. The homocysteine can be remethylated to methionine, which is then converted back to SAM, completing the cycle. wikipedia.orgbiomolther.org The synthesis of S-methylcysteine, whether as a free amino acid or a protein residue, is thus directly tied to the availability and metabolism of SAM. pnas.org

Exploration of Transsulfuration Pathway Interconversions between Cysteine and Methionine

The transsulfuration pathway provides a metabolic link for the interconversion of the sulfur-containing amino acids cysteine and methionine, with cystathionine (B15957) as a key intermediate. wikipedia.org This pathway operates in two directions: a forward pathway (cysteine to homocysteine, a precursor of methionine) found in organisms like bacteria and plants, and a reverse pathway (methionine to cysteine) that is active in mammals, including humans. mdpi.comwikipedia.orgoup.comresearchgate.net

Key enzymes in the forward pathway include cystathionine γ-synthase and cystathionine β-lyase. wikipedia.orgresearchgate.net Cystathionine β-lyase (a type of β C-S lyase) cleaves cystathionine to produce homocysteine, which can then be methylated to form methionine. mdpi.com The reverse pathway utilizes cystathionine β-synthase to condense serine and homocysteine (derived from methionine via SAM) to form cystathionine, which is subsequently cleaved by cystathionine γ-lyase to yield cysteine. biomolther.orgwikipedia.org

The metabolism of S-methylcysteine is connected to this pathway. Methionine catabolism, initiated by methionine γ-lyase, can produce methanethiol. pnas.org This methanethiol can then react with an activated serine molecule (O-acetylserine), a reaction catalyzed by O-acetylserine (thiol) lyase, to form S-methylcysteine. pnas.orgnih.gov This represents an alternative route for S-methylcysteine synthesis that bypasses direct methylation of cysteine and is linked to the broader network of sulfur amino acid metabolism, including the transsulfuration pathway intermediates. pnas.orgnih.gov

Functional Implications in Enzyme Activity and Conformational Stability

Impact of alpha-Methylation on Disulfide Bond Stability within Peptide Structures

The introduction of a methyl group at the alpha-carbon of an amino acid residue, such as in this compound, has profound consequences for peptide and protein conformation. This modification introduces a chiral, α,α-disubstituted amino acid into the peptide backbone, which severely restricts the rotational freedom around the N-Cα (φ) and Cα-C(O) (ψ) bonds. acs.org This steric constraint is a powerful tool in peptidomimetic design for stabilizing specific secondary structures, such as helices and turns. acs.orgthieme-connect.com

When this compound is incorporated into a peptide sequence, its constrained nature can pre-organize the peptide backbone into a conformation that is favorable for the formation of a disulfide bond with another cysteine residue. acs.org This can facilitate the cyclization of peptides, leading to structures with enhanced conformational rigidity. acs.orgnih.gov The resulting cyclic peptides often exhibit increased stability against enzymatic degradation compared to their linear or non-methylated counterparts. acs.org

Characterization of Competitive Inhibition of Enzymes by Methylated Amino Acid Analogs

Alpha-methylated amino acid analogs are recognized as potential enzyme inhibitors, often acting through a competitive mechanism. researchgate.net By mimicking the structure of the natural substrate, these analogs can bind to the enzyme's active site but, due to the presence of the alpha-methyl group, may prevent the catalytic reaction from proceeding. This modification can enhance the inhibitory potency of a compound. nih.gov

The principle of competitive inhibition by amino acid analogs has been used to discriminate between different amino acid transport systems and to characterize enzyme mechanisms. umich.edunih.gov (R)-alpha-methylcysteine, an enantiomer of the subject compound, has been specifically noted as a potential enzyme inhibitor. researchgate.netuni-konstanz.de While specific targets for this compound are not extensively documented, the strategy of using alpha-methylated analogs is well-established. For example, (S)-alpha-methylDOPA is a competitive inhibitor of DOPA decarboxylase, and alpha-methylaspartic acid competitively inhibits aspartate aminotransferase. researchgate.net

Recent studies on diaminopimelic acid (DAP) epimerase (DapF) have shown that α-methylated DAP analogs act as slow-binding inhibitors. wiley.com Inhibition was observed only after prolonged incubation, suggesting that the methylated analog induces a conformational change or binds very tightly over time. wiley.com This highlights that alpha-methylation can lead to complex inhibitory kinetics beyond simple competitive binding, potentially providing a general strategy for developing inhibitors for enzymes that process amino acid substrates. wiley.comresearchgate.net

Table 2: Examples of Enzyme Inhibition by α-Methylated Amino Acid Analogs

| Inhibitor | Target Enzyme | Type of Inhibition | References |

|---|---|---|---|

| (S)-α-methylDOPA | DOPA decarboxylase | Competitive | researchgate.net |

| α-methylaspartic acid | Aspartate aminotransferase | Competitive | researchgate.net |

| L,L-α-MethylDAP | Diaminopimelic acid epimerase (DapF) | Slow-binding | wiley.com |

Post-Translational Modifications of alpha-Methylcysteine and Their Role in Enzyme Fine-Tuning

Post-translational modifications (PTMs) are crucial chemical alterations to proteins after their synthesis, expanding their functional capacity. In the context of this compound, or more specifically its derivative S-methylcysteine, this modification is notably observed in the enzyme methyl-coenzyme M reductase (MCR), which is pivotal for methane metabolism in methanogenic archaea. nih.govplos.orgelifesciences.org

The alpha subunit of MCR (McrA) features a cluster of PTMs near its active site, including S-methylcysteine. nih.govplos.org This modification is not universally present across all methanogens, indicating a specialized role. plos.org The formation of S-methylcysteine is an enzymatic process catalyzed by a specific S-adenosylmethionine (SAM)-dependent methyltransferase, encoded by the gene designated mcmA (methylcysteine modification A). nih.govplos.org This enzyme facilitates the transfer of a methyl group to a cysteine residue within the McrA protein.

Research involving mutants of Methanosarcina acetivorans unable to perform cysteine methylation revealed that the S-methylcysteine residue may contribute to the organism's adaptation to mesophilic (moderate temperature) conditions. nih.govresearchgate.net Furthermore, complex and physiologically relevant interactions occur between the S-methylcysteine residue and other nearby PTMs, such as thioglycine (B1297541) and 5-(S)-methylarginine. nih.govplos.org Studies on mutants lacking various combinations of these modification genes have shown that these residues work together to alter the thermal stability of MCR in a combinatorial manner that is not predictable from single mutations alone. nih.govplos.org This synergistic interaction underscores the importance of the entire PTM cluster for optimizing MCR function under specific physiological conditions. nih.gov

Table 1: Post-Translational S-methylation of Cysteine in Enzyme Regulation

| Modified Enzyme | Organism | Modifying Enzyme (Gene) | Function of Modification |

| Methyl-coenzyme M reductase (MCR) | Methanosarcina acetivorans | McmA (S-adenosylmethionine-dependent methyltransferase) nih.gov | Fine-tunes enzyme activity and efficiency. nih.govplos.org Contributes to thermal stability and adaptation to mesophilic conditions. nih.gov |

Biochemical Transport Mechanisms of S-Conjugates

The transport of cysteine S-conjugates across cellular membranes is a critical determinant of their metabolic fate and biological activity. The study of these transport mechanisms has often utilized alpha-methylated analogs, such as S-(1,2-dichlorovinyl)-DL-alpha-methylcysteine, because the alpha-methylation prevents subsequent metabolism by enzymes like cysteine conjugate β-lyase. nih.govepa.gov This blockage allows for the specific investigation of the transport process itself.

Research using freshly isolated rat renal proximal tubular cells has been instrumental in elucidating the transport pathways for S-conjugates. nih.gov These studies have shown that S-conjugates, including their alpha-methyl analogs, are taken up into cells via multiple transport systems. nih.gov Both sodium-dependent and sodium-independent transport processes have been identified. nih.gov

For instance, the transport of S-(1,2-dichlorovinyl)-DL-alpha-methylcysteine into renal proximal tubular cells occurs at rates comparable to its non-methylated, toxic counterpart, S-(1,2-dichlorovinyl)-L-cysteine (DCVC). nih.gov This indicates that the alpha-methylation does not significantly hinder recognition by the transport proteins. Competition studies have identified specific transporters involved:

Organic Anion Transport System: This is a sodium-dependent system that is sensitive to inhibition by probenecid. It participates in the renal uptake of S-conjugates. nih.govepa.gov

System L: This is a sodium-independent amino acid transporter that also contributes to the uptake of S-conjugates in the renal proximal tubule. nih.gov

The involvement of multiple transporters highlights the complexity of S-conjugate disposition. The relative contribution of each system can vary depending on the specific structure of the S-conjugate. For example, while approximately half of the uptake of DCVC is sodium-dependent, its homocysteine analog shows a greater reliance on the sodium-independent System L. nih.gov The transport of these compounds is a crucial step preceding their metabolism or excretion and is a key area of study in understanding the biochemistry of both endogenous and xenobiotic S-conjugates. nih.govnih.gov

Table 2: Transport Systems for Renal Uptake of this compound S-Conjugates

| Transport System | Sodium Dependence | Substrate Example | Key Characteristics/Inhibitors |

| Organic Anion Transport System | Dependent | S-(1,2-dichlorovinyl)-DL-alpha-methylcysteine nih.gov | Probenecid-sensitive nih.gov |

| System L | Independent | S-(1,2-dichlorovinyl)-DL-alpha-methylcysteine nih.gov | Transports large neutral amino acids |

Analytical Techniques for the Characterization and Quantification of S Alpha Methylcysteine

Advanced Chromatographic Methodologies

Chromatography, a cornerstone of analytical chemistry, provides powerful tools for separating (S)-alpha-Methylcysteine from complex mixtures, enabling its accurate detection and quantification.

High-Performance Liquid Chromatography (HPLC) for Detection and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids, including S-methyl-L-cysteine, a structurally similar compound. innovareacademics.innih.gov Methods have been developed for the separation of S-alk(en)yl-L-cysteines and their sulfoxide (B87167) isomers using reversed-phase HPLC. nih.gov For instance, a simple, reproducible, and sensitive HPLC method has been established for the determination of S-Methyl L-Cysteine using a C-18 column with a mobile phase of phosphate (B84403) buffer (pH 6.5) and acetonitrile (B52724) (97:3). innovareacademics.in In this method, the retention time for S-Methyl L-Cysteine was observed at approximately 2.261 minutes, with a linearity range of 100-2000 µg/ml. innovareacademics.in The limit of detection (LOD) and limit of quantitation (LOQ) were found to be 29.51 µg/ml and 89.74 µg/ml, respectively. innovareacademics.in

Chiral separation of alpha-methylcysteine isomers can also be achieved using HPLC, often employing cyclodextrins in the mobile phase to form inclusion complexes that allow for the separation of enantiomers. mappingignorance.orgshimadzu.comchiralpedia.com Pre-column derivatization with reagents like o-phthaldialdehyde/tert-butylthiol is sometimes used to enhance detection. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Alkylated Amino Acid Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For amino acids like S-methylcysteine, derivatization is necessary to increase their volatility. A common method involves extractive alkylation with reagents such as butylchloroformate-n-butanol-pyridine. researchgate.netebi.ac.uk This allows for the sensitive detection and quantification of S-methyl-L-cysteine in biological samples like human hemoglobin and urine. researchgate.netebi.ac.uk The use of an internal standard, such as the D-enantiomer of S-methylcysteine, is crucial for accurate quantification by correcting for variations during sample preparation and analysis. ebi.ac.uk GC-MS methods have been successfully applied in pilot studies to measure the urinary elimination and variability of S-methylcysteine. researchgate.net The electron ionization mass spectra of the derivatized products provide characteristic fragmentation patterns that aid in identification. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Analysis in Biological Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a primary tool for the comprehensive and quantitative analysis of amino acids in complex biological matrices like plasma and urine. lcms.cznih.govnih.govrestek.comthermofisher.comnih.govnih.govresearchgate.netmdpi.comecu.edu.auresearchgate.net This technique offers high sensitivity and specificity, often eliminating the need for derivatization, which simplifies sample preparation. lcms.cznih.govrestek.com

A key advantage of LC-MS/MS is its ability to simultaneously quantify a large panel of amino acids in a single run. lcms.czrestek.comthermofisher.com For instance, a method has been developed to quantify 52 L-amino acids in human plasma within an 18-minute run. lcms.czthermofisher.com In the analysis of S-methyl-L-cysteine (SMC) and its sulfoxide (SMCSO) in human plasma and urine, LC-MS/MS has demonstrated excellent performance. nih.govnih.govresearchgate.netmdpi.com One such method reported limits of detection for SMC of 0.04 µM in plasma and 0.08 µM in urine. nih.govnih.govresearchgate.net The retention times for SMC and SMCSO were approximately 2.7 and 2.6 minutes, respectively. nih.govmdpi.com These methods typically involve a simple protein precipitation step followed by direct injection into the LC-MS/MS system. lcms.czrestek.com

State-of-the-Art Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with separation techniques, it provides unparalleled sensitivity and specificity for the analysis of compounds like this compound.

Application of Isotope-Labelled Internal Standards for Precise Quantification

The use of stable isotope-labeled (SIL) internal standards is a gold standard in quantitative mass spectrometry to ensure accuracy and precision. nih.govnih.govwikipedia.orgwashington.educhempep.comscispace.comscience.gov In this approach, a known amount of the analyte, in which one or more atoms have been replaced by a heavier isotope (e.g., ¹³C, ¹⁵N, ²H), is added to the sample at the beginning of the analytical procedure. nih.govwashington.edu For the analysis of S-methylcysteine, isotope-labeled standards such as S-[CD₃]-SMC have been employed in GC-MS and LC-MS/MS methods. researchgate.netresearchgate.net

Because the SIL internal standard is chemically identical to the analyte, it co-elutes during chromatography and experiences the same effects of sample preparation, matrix effects, and ionization efficiency in the mass spectrometer. washington.eduscispace.com The ratio of the signal intensity of the native analyte to the SIL internal standard is used for quantification, which corrects for variations and leads to highly reliable results. wikipedia.org This technique, often referred to as isotope dilution mass spectrometry, is crucial for accurate quantification of alkylated amino acids in complex biological matrices. researchgate.netebi.ac.uk The Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a related metabolic labeling strategy used in quantitative proteomics. nih.govnih.govwikipedia.orgwashington.edu

Table 1: LC-MS/MS Validation Data for S-methyl-L-cysteine (SMC) Analysis in Human Samples nih.govmdpi.com

| Parameter | Urine | Plasma |

| Linearity Range (SMC) | 0–739.75 µM | 0–73.98 µM |

| Correlation Coefficient (r²) | >0.9998 | >0.9987 |

| Limit of Detection (LOD) | 0.08 µM | 0.04 µM |

| Limit of Quantitation (LOQ) | - | - |

| Average Concentration | 2.73 ± 0.61 μM | 5.26 ± 1.35 μM |

| Extraction Recovery | 0.9 ± 0.1 | 1.0 ± 0.1 |

| Retention Time | 2.7 ± 0.01 min | 2.7 ± 0.01 min |

Data presented is for the closely related compound S-methyl-L-cysteine. The table is interactive and can be sorted by column.

Utilization of Capillary Electrophoresis Time-of-Flight Mass Spectrometry (CE-TOF-MS) in Metabolomic Studies

Capillary Electrophoresis-Time-of-Flight Mass Spectrometry (CE-TOF-MS) is a powerful technique for the comprehensive analysis of charged metabolites, including amino acids, in biological samples. researchgate.netchromatographyonline.comresearchgate.netnih.govuu.nldss.go.thwikipedia.orgmcmaster.canih.govnih.gov CE separates molecules based on their charge and size in a narrow capillary, offering high separation efficiency and requiring minimal sample volume. wikipedia.org The coupling of CE with TOF-MS, which provides fast and accurate mass measurements, makes it an ideal platform for metabolomics. dss.go.thnih.gov

In metabolomic studies, CE-TOF-MS is used to obtain a global profile of low-molecular-weight metabolites. nih.govnih.gov To analyze amino acids, which are amphoteric, the pH of the background electrolyte is typically lowered to ensure they are positively charged and migrate towards the cathode. researchgate.netresearchgate.net This allows for their simultaneous analysis. researchgate.net The technique has been successfully applied to analyze amino acids in various matrices, including urine and maize extracts, demonstrating its potential for screening body fluids and studying metabolic pathways. chromatographyonline.comnih.govnih.gov The high resolving power and sensitivity of CE-TOF-MS enable the detection of metabolites at low concentrations, with limits of detection reported to be as low as 20 nM for some amino acids. chromatographyonline.com

Method Validation Strategies for Robust Academic Research

The validation of an analytical method is a prerequisite for its application in robust academic research, ensuring that the data generated are reliable, reproducible, and fit for the intended purpose. demarcheiso17025.comresearchgate.net For the quantitative analysis of this compound, particularly in complex biological matrices such as human plasma and urine, a comprehensive validation process is essential. This process involves evaluating several key performance characteristics to demonstrate the method's suitability. demarcheiso17025.commdpi.comresearchgate.net The validation assesses the range and conditions of applicability and confirms that routine measurements will yield a concentration value that is adequately close to the true value. demarcheiso17025.com

Key parameters evaluated during the validation of an LC-MS/MS method for this compound include selectivity, linearity, range, accuracy, precision, the limit of detection (LOD), and the limit of quantification (LOQ). mdpi.comresearchgate.net

Selectivity and Specificity

Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte of interest, this compound, in the presence of other components expected to be in the sample. eurachem.org In the context of biological samples like plasma and urine, these components can include endogenous matrix constituents, metabolites, and other related compounds. For instance, in the analysis of this compound, it is crucial to ensure that a closely related compound, S-methyl-l-cysteine sulfoxide (SMCSO), does not interfere with its detection and quantification. mdpi.com The use of techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high selectivity by separating compounds chromatographically before detecting specific precursor-to-product ion transitions unique to this compound. mdpi.comresearchgate.net

Linearity and Range

Linearity demonstrates the proportional relationship between the concentration of this compound and the analytical signal over a specified range. biopharminternational.com The range of the method is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity. demarcheiso17025.com

In a validated LC-MS/MS method for this compound, calibration curves were constructed and demonstrated excellent linearity. mdpi.comresearchgate.net The relationship between concentration and the instrument's response is typically evaluated using a linear regression model, with the coefficient of determination (r²) being a key indicator of linearity. An r² value greater than 0.99 is generally considered evidence of a strong linear relationship. mdpi.com Research has shown that for the analysis of this compound (SMC), calibration curves were linear, with correlation coefficients (r²) exceeding 0.9987 in both plasma and urine matrices. mdpi.comresearchgate.net

Table 1: Linearity and Sensitivity Data for this compound (SMC) Analysis by LC-MS/MS

| Matrix | Parameter | Value | Reference |

|---|---|---|---|

| Human Plasma | Linear Range | 0–73.98 µM | mdpi.com |

| Correlation Coefficient (r²) | >0.9987 | mdpi.comresearchgate.net | |

| Limit of Detection (LOD) | 0.04 µM | mdpi.comresearchgate.net | |

| Limit of Quantification (LOQ) | 0.12 µM | mdpi.com | |

| Human Urine | Linear Range | 0–739.75 µM | mdpi.com |

| Correlation Coefficient (r²) | >0.9995 | mdpi.com | |

| Limit of Detection (LOD) | 0.08 µM | mdpi.comresearchgate.net | |

| Limit of Quantification (LOQ) | 0.24 µM | mdpi.com |

Data sourced from a study by Sivapalan et al. (2019) which validated an LC-MS/MS method for S-methyl-l-cysteine (SMC) and S-methyl-l-cysteine sulfoxide (SMCSO). LOQ values were calculated based on the reported signal-to-noise ratio of 10. mdpi.com

Accuracy

Accuracy measures the closeness of agreement between a measured value and the true or accepted reference value. ijrpb.com It is often determined through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and the percentage of the analyte recovered by the method is calculated. ijrpb.com For the quantification of this compound in biological fluids, an LC-MS/MS method demonstrated a high quantification accuracy of 98.28 ± 5.66%. mdpi.comresearchgate.net This level of accuracy is crucial for providing reliable quantitative data in research settings.

Precision

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under stipulated conditions. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels:

Repeatability (Intra-day precision): Assesses precision over a short period with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Evaluates variations within the same laboratory, but on different days, with different analysts, or different equipment.

For a validated method analyzing this compound, acceptable precision was demonstrated at three different concentration levels. mdpi.comresearchgate.net The intra-day precision was found to be greater than 10%, while the inter-day precision was greater than 20%, which was deemed acceptable for analysis in biological samples. mdpi.com

Table 2: Accuracy and Precision Data for this compound (SMC) Analysis

| Validation Parameter | Finding | Reference |

|---|---|---|

| Accuracy | 98.28 ± 5.66% | mdpi.comresearchgate.net |

| Intra-day Precision (RSD%) | >10% | mdpi.comresearchgate.net |

| Inter-day Precision (RSD%) | >20% | mdpi.comresearchgate.net |

Data sourced from a study by Sivapalan et al. (2019). mdpi.comresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. demarcheiso17025.com The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with suitable precision and accuracy. demarcheiso17025.com These parameters define the sensitivity of the method.

The LOD is often calculated as the concentration that yields a signal-to-noise ratio of at least three, while the LOQ corresponds to a signal-to-noise ratio of ten. mdpi.com For this compound, the LOD was determined to be 0.04 µM in plasma and 0.08 µM in urine, demonstrating the high sensitivity of the LC-MS/MS method. mdpi.comresearchgate.net

Stability

Evaluating the stability of an analyte in a given matrix is a critical aspect of method validation, ensuring that the concentration does not change from the time of sample collection to the time of analysis. chromatographyonline.com Stability testing involves subjecting the analyte in the biological matrix to various conditions that it might encounter during sample handling and storage, such as freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures. chromatographyonline.comsepscience.com Developing a stability-indicating method ensures that the analytical procedure can accurately measure the active ingredient without interference from its degradation products. nih.gov This is fundamental for establishing appropriate sample storage conditions and ensuring the integrity of the analytical results over time. biopharminternational.com

Computational Studies on S Alpha Methylcysteine and Its Derivatives

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are instrumental in understanding how molecules like (S)-alpha-Methylcysteine and its analogs interact with biological macromolecules, particularly enzymes. These computational techniques predict the preferred binding modes and affinities of ligands within the active sites of proteins.

Molecular docking and molecular dynamics (MD) simulations are frequently employed to predict and analyze the interactions between ligands and enzymes. nih.govfrontiersin.org These methods can elucidate the binding mechanisms and structural differences that influence the inhibitory potency of various analogs. For instance, computational studies on an oxidized methylated glutathione (B108866) analog, L-γ-glutamyl-2-methyl-L-cysteinyl-glycine disulfide, revealed that while the analog fits within the active site of glutathione reductase, its disulfide bond geometry is altered, which prevents its reduction by the enzyme. nih.gov This finding was supported by enzyme kinetics experiments showing the analog acts as a competitive inhibitor. nih.gov

Docking studies are often validated by redocking a known ligand to its protein target, with a root mean square deviation (RMSD) of less than 2 Å indicating a reliable method. mdpi.com Following validation, various analogs can be docked to the inhibitor-binding site to calculate their binding affinities. mdpi.com Furthermore, MD simulations help to assess the stability of the protein-ligand complex and observe conformational changes over time. nih.govmdpi.com The analysis of hydrogen bonding and pairwise per-residue free energy decomposition can pinpoint key amino acid residues responsible for ligand binding. nih.govnih.gov Such computational approaches have been successfully used to design and screen libraries of noncanonical amino acid analogs for their potential as therapeutic peptides. acs.org

The introduction of a methyl group on the α-carbon of cysteine residues can significantly impact the conformation of disulfide bonds in peptides. Computational studies are crucial for understanding these structural changes. Disulfide bonds play a vital role in the folding and structural stability of many peptides and proteins. researchgate.netresearchgate.net The artificial introduction of disulfide bridges can create conformational constraints that may enhance biological activity. researchgate.net

Computational analyses have shown that methylation near a disulfide bond can alter its geometry, thereby affecting its interaction with enzymes. nih.gov For example, in the case of the methylated glutathione analog, computational studies confirmed that the altered disulfide bond geometry is a key factor in its inability to be reduced by glutathione reductase. nih.gov The conformational preferences of disulfide-bonded peptides can be investigated using molecular dynamics simulations, which reveal structural rearrangements and the stability of different conformations. biorxiv.org The analysis of the root mean square deviation (RMSD) of the peptide backbone helps to determine when the system has reached equilibrium. biorxiv.org

Interactive Table: Key Computational Parameters in Ligand-Enzyme Interaction Studies

| Parameter | Description | Relevance in this compound Studies |

| Docking Score | A measure to predict the binding affinity between a ligand and a protein. | Used to rank and identify potent inhibitors among this compound derivatives. frontiersin.orgmdpi.comnih.gov |

| RMSD (Root Mean Square Deviation) | Quantifies the average distance between the atoms of superimposed protein or ligand structures. | Assesses the stability of the ligand in the binding pocket and the overall protein structure during MD simulations. nih.govmdpi.combiorxiv.org |

| Hydrogen Bond Analysis | Identifies and analyzes the hydrogen bonds formed between a ligand and a protein. | Determines key interactions that stabilize the ligand-protein complex. nih.gov |

| Binding Free Energy (MM-PBSA/GBSA) | A method to calculate the free energy of binding of a ligand to a protein. | Provides a more accurate estimation of binding affinity compared to docking scores alone. mdpi.comnih.govacs.org |

Prediction of Ligand-Enzyme Interactions involving Methylated Amino Acid Analogs

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties and reactivity of molecules. These methods are particularly useful for studying transient species like radical cations and for elucidating reaction mechanisms.

The electronic structure and fragmentation pathways of S-methylcysteine radical cations have been investigated using Density Functional Theory (DFT) calculations. nih.gov These studies have shown that the fragmentation of S-methylcysteine radical cations can be initiated by the migration of the α-carbon hydrogen atom to the sulfur atom, leading to the loss of thiomethanol. nih.gov Another fragmentation channel involves the loss of ammonia (B1221849) following a β-hydrogen migration. nih.gov In contrast, the radical cation of α-methylmethionine, a related compound, fragments differently, highlighting the influence of the α-methyl group. nih.gov

Pulse radiolysis experiments coupled with quantum chemical calculations have been used to study the properties of related sulfur-containing radical cations. acs.org These studies help in identifying transient species and understanding their reactivity. For example, the formation of intermolecularly three-electron-bonded dimeric sulfur radical cations has been observed and their spectral properties have been calculated. acs.orgacs.org

Computational studies have been instrumental in understanding the mechanisms of rearrangements that occur during the synthesis of α-methylcysteine and its derivatives. For example, the Curtius rearrangement is a key step in a synthetic route to orthogonally protected (R)- and (S)-2-methylcysteine. researchgate.netnih.govwiley.comcardiff.ac.uk This synthesis involves the enzymatic desymmetrization of a diester, followed by the rearrangement of an acyl azide (B81097). researchgate.net Theoretical calculations can model the transition states and intermediates of such rearrangements, providing insights into the reaction pathway and stereochemical outcomes.

Elucidation of Electronic Structure and Reactivity of this compound Radical Cations

Computational Insights into Stereochemical Preferences and Reaction Mechanisms

Computational chemistry is a valuable tool for rationalizing and predicting the stereochemical outcomes of chemical reactions. By modeling the transition states of competing reaction pathways, it is possible to understand why a particular stereoisomer is formed preferentially.

DFT calculations have been used to provide detailed rationales for the diastereodivergent and enantioselective aza-Henry reactions to produce α-alkyl-substituted α,β-diamino esters. nih.gov These computational analyses can reveal the complex interplay of hydrogen bonding and steric interactions between the catalyst and substrates that govern the stereochemical outcome. nih.gov For instance, the more hindered binding cavity of a C1-symmetric ligand was shown to favor a pre-syn arrangement, leading to high syn-diastereoselection. nih.gov

The stereochemistry of α-methylated amino acids can induce specific conformational changes when they are incorporated into peptides. nih.gov Understanding these preferences is crucial for the design of peptides with desired secondary structures and biological activities. Computational methods, in conjunction with experimental techniques like circular dichroism, are powerful for determining the absolute configuration and preferred conformation of chiral molecules. mdpi.com

Research on Derivatives and Analogs of S Alpha Methylcysteine

Alpha-Methylselenocysteine ((αMe)Sec) as a Cysteine Analog

Alpha-Methylselenocysteine ((αMe)Sec) is a significant analog of (S)-alpha-Methylcysteine where the sulfur atom is replaced by selenium. This substitution, creating a selenoamino acid, imparts distinct redox properties and stability, making it a valuable tool in peptide chemistry and biochemistry.

The synthesis of (αMe)Sec has been a subject of focused research to enable its use in biochemical studies. A notable strategy involves the alkylation of an achiral methyl malonate with a selenium-containing alkylating agent. nih.govnih.gov This process is followed by an enzymatic hydrolysis using pig liver esterase and a Curtius rearrangement, which yields a protected form of (αMe)Sec suitable for solid-phase peptide synthesis (SPPS). nih.govnih.govwiley.com This method allows for the creation of both enantiomers of the amino acid. nih.gov

Once synthesized and appropriately protected (e.g., as Fmoc-(αMe)Sec(But)-OH), (αMe)Sec can be incorporated into peptide chains using standard SPPS protocols. researchgate.netnih.gov For instance, the protected (αMe)Sec can be coupled to a resin-bound amino acid like glycine (B1666218) using coupling agents such as DIC and HOAt in DMF. researchgate.net This has enabled the first reported incorporation of (αMe)Sec into peptides, specifically those designed to mimic the active site of enzymes like glutathione (B108866) peroxidase. nih.govnih.gov The methodology has also been extended to incorporate (αMe)Sec into larger proteins, such as mammalian thioredoxin reductase, through protein semisynthesis techniques involving expressed protein ligation. nih.govacs.org

Table 1: Synthetic Strategy for (αMe)Sec

| Step | Description | Reagents/Conditions |

|---|---|---|

| 1. Alkylation | Alkylation of an achiral methyl malonate with a selenium-containing agent. nih.govnih.gov | Selenium-containing alkylating agent, Dichloromethane (DCM). nih.gov |

| 2. Hydrolysis | Enzymatic hydrolysis of the resulting seleno-malonate. nih.govnih.gov | Pig liver esterase. nih.gov |

| 3. Rearrangement | Curtius rearrangement to produce a protected amino acid derivative. nih.govnih.gov | Acyl azide (B81097) formation followed by rearrangement. nih.gov |

| 4. Peptide Coupling | Incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). researchgate.netnih.gov | Fmoc-protected (αMe)Sec, DIC, HOAt. researchgate.net |

A primary advantage of (αMe)Sec over its canonical counterpart, selenocysteine (B57510) (Sec), is its enhanced stability against oxidative degradation. nih.govresearchgate.net Sec-containing peptides and proteins are susceptible to a β-syn elimination reaction, especially after oxidation of the selenol group. nih.govwiley.com This reaction involves the abstraction of the α-hydrogen, leading to the formation of dehydroalanine (B155165) and the loss of the crucial selenium atom, which inactivates the peptide or protein. nih.govnih.gov

In (αMe)Sec, the hydrogen atom on the α-carbon is replaced by a methyl group. nih.gov This substitution fundamentally blocks the pathway for β-syn elimination, as there is no α-hydrogen to be removed. nih.govwiley.com Consequently, peptides containing (αMe)Sec exhibit superior stability in oxidative environments. nih.govnih.gov Experimental studies have shown that while a Sec-containing peptide undergoes backbone cleavage and loss of selenium when incubated in an oxygenated buffer, the corresponding (αMe)Sec-containing peptide remains stable under the same conditions. nih.govnih.govresearchgate.net This resistance to elimination makes (αMe)Sec a robust chemical tool for studying redox mechanisms in selenoenzymes without the complication of degradation. nih.gov

The unique properties of (αMe)Sec, particularly its redox activity and stability, have been exploited in the design of enzyme mimics. One of the first and most significant applications is in the creation of a small-molecule mimic of glutathione peroxidase (GPX). nih.govwiley.com Researchers synthesized a peptide based on the active site sequence of GPX, incorporating (αMe)Sec in place of Sec. nih.govnih.gov

This (αMe)Sec-containing peptide demonstrated the ability to function as a GPX mimic, overcoming issues of aqueous solubility and, critically, avoiding the inactivation by β-syn elimination that can affect natural Sec-containing peptides. wiley.com The mimic is resistant to the loss of selenium when exposed to oxidants. wiley.com This application represents the first reported biochemical use of this unique amino acid and highlights its potential in developing artificial enzymes and therapeutic agents. nih.govnih.gov Furthermore, the stability of (αMe)Sec allows for mechanistic studies of selenoenzymes like thioredoxin reductase that are not always possible with the native, less stable Sec. nih.gov

Enhanced Stability Against β-syn Elimination

Other alpha,alpha-Disubstituted Amino Acid Derivatives

The introduction of a second substituent at the α-carbon of an amino acid creates a class of compounds known as α,α-disubstituted amino acids. jst.go.jpnih.gov This modification significantly restricts the conformational freedom of the amino acid residue, which in turn influences the secondary structure of peptides into which they are incorporated. jst.go.jpnih.gov

The synthesis of α,α-disubstituted amino acids, particularly in an enantiomerically pure form, is a challenging but important goal in organic and medicinal chemistry. thieme-connect.comnih.gov A variety of synthetic methods have been developed to construct the sterically hindered quaternary carbon center. nih.gov

One approach utilizes chiral auxiliaries, such as a chiral cyclic 1,2-diol, to guide the stereoselective synthesis of optically active α-alkylated amino acids. jst.go.jpnih.gov Another powerful strategy involves the asymmetric alkylation of Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand. acs.org For instance, the alanine (B10760859) Schiff base complex can undergo thiomethylation to produce an α-methylcysteine derivative with a good diastereomeric ratio. acs.org

Other advanced methodologies include:

Organocatalysis: Racemic oxazolones can serve as reagents for the synthesis of chiral quaternary amino acids through nucleophilic addition to α,β-unsaturated aldehydes. acs.org

Memory of Chirality: This method allows for the asymmetric synthesis of α,α-disubstituted α-aryl α-amino acid derivatives. thieme-connect.com

Enzymatic Resolution: Lipases can be used for the efficient enantioselective synthesis of α,α-disubstituted phenethylamine (B48288) derivatives.

These diverse synthetic routes provide access to a wide range of unnatural α,α-disubstituted amino acids for various applications in peptide design and drug discovery. thieme-connect.comnih.gov

The incorporation of α,α-disubstituted amino acids into peptides has profound effects on their secondary structure. The steric bulk of the two α-substituents restricts the possible values for the peptide backbone dihedral angles (φ and ψ), thereby promoting the formation of specific, well-defined conformations. jst.go.jpnih.gov

Extensive conformational studies have revealed distinct structural preferences depending on the nature of the α-substituents:

α-Methylated Amino Acids: Peptides composed of chiral α-methylated α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib), strongly favor the formation of 3(10)-helical structures. jst.go.jpnih.govresearchgate.net The screw sense (left-handed or right-handed) of the helix is often determined by the chirality of the amino acid residue. researchgate.net

α-Ethylated Amino Acids: In contrast, peptides made from chiral α-ethylated α,α-disubstituted amino acids tend to adopt a fully extended C5-conformation. jst.go.jpnih.govresearchgate.net